6-Bromocinnoline

PTP1B inhibition TC-PTP inhibition Metabolic disorder research

6-Bromocinnoline (CAS 318276-72-1) delivers positional certainty for medicinal chemistry—the 6-bromo substituent is electronically and sterically distinct from 4-, 7-, and 8-positions, making halogen interchange without validation a critical failure risk. The intact 6-bromo handle enables sequential Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings with 89% demonstrated yield for orthogonal functionalization to 6-bromo-4-chlorocinnoline. Validated in vivo as a dual PTP1B/TC-PTP inhibitor scaffold (42.66 nM IC₅₀) that reduces body weight and improves glucose tolerance in obese rat models. Also suited for constructing focused Akt/PI3K kinase inhibitor libraries. Standard purity ≥95%; batch-specific NMR, HPLC, and GC documentation available upon procurement.

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 318276-72-1
Cat. No. B1338702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromocinnoline
CAS318276-72-1
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=N2)C=C1Br
InChIInChI=1S/C8H5BrN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H
InChIKeyNUILLMMTUCMJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromocinnoline CAS 318276-72-1: Core Properties, Synthesis Routes, and Procurement Specifications


6-Bromocinnoline (CAS 318276-72-1) is a monobrominated heteroaromatic compound belonging to the cinnoline family, characterized by a bromine atom substituted exclusively at the 6-position of the bicyclic cinnoline ring system [1]. The compound has a molecular formula of C8H5BrN2 and a molecular weight of 209.04 g/mol . Physicochemical parameters include a predicted density of 1.656±0.06 g/cm³, a boiling point of 325.0±34.0 °C at 760 mmHg, a melting point of 129-130 °C, and a predicted pKa of 1.75±0.10 . The compound is commercially available from multiple suppliers with standard purities of ≥95% or 98%, and batch-specific quality control documentation including NMR, HPLC, and GC analyses can be obtained upon procurement .

Why 6-Bromocinnoline Cannot Be Casually Replaced by Other Halogenated Cinnolines or Positional Isomers


Halogen-substituted cinnolines are not functionally interchangeable due to pronounced structure-activity divergence dictated by both halogen identity and substitution position. In the cinnoline scaffold, the 6-position is electronically and sterically distinct from the 4-, 7-, and 8-positions, and substitution at each position produces compounds with differing reactivity profiles in cross-coupling reactions and divergent biological target engagement [1]. Furthermore, bromine versus chlorine substitution at the same position yields measurable differences in enzymatic inhibition patterns, as demonstrated by differential PTP1B/TC-PTP dual inhibitory activity between 6-bromo- and 6-chloro-substituted cinnoline derivatives [2]. These scaffold-specific and position-sensitive effects mean that substituting 6-bromocinnoline with an alternative halogenated cinnoline without experimental validation introduces significant risk of failed synthetic outcomes or altered biological readouts.

6-Bromocinnoline (CAS 318276-72-1) Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


6-Bromo- vs. 6-Chloro-Cinnoline Derivative Comparison in Dual PTP1B/TC-PTP Inhibitory Activity

In a systematic evaluation of 3-(hydroxymethyl)cinnoline-4(1H)-one derivatives, the 6-bromo-substituted analog (Compound 4) and 6-chloro-substituted analog (Compound 3) were identified as the two most potent compounds among the series, both exhibiting mixed PTP1B/TC-PTP dual inhibitory activity [1]. The 6-bromo derivative demonstrated in vivo efficacy comparable to the 6-chloro analog in obese Wistar rat models, with both compounds producing decreases in body weight and food intake, improved glucose tolerance, and attenuated hyperinsulinemia and insulin resistance following five-day administration [1]. This establishes the 6-bromo substitution as a viable, functionally validated alternative to the 6-chloro substitution in this pharmacologically relevant scaffold.

PTP1B inhibition TC-PTP inhibition Metabolic disorder research Diabetes pharmacology

Synthetic Conversion Efficiency: 6-Bromocinnoline to 4-Chloro-6-Bromocinnoline vs. Alternative Routes

6-Bromocinnoline serves as a direct precursor to 6-bromo-4-chlorocinnoline (CAS 68211-15-4) via a well-characterized chlorination route using thionyl chloride in DMF . This transformation proceeds with an 89% isolated yield (288 mg product from 300 mg starting material, 1.33 mmol scale), demonstrating high conversion efficiency under straightforward reaction conditions . The 6-bromo moiety remains intact during the 4-position chlorination, preserving the bromine handle for subsequent orthogonal cross-coupling reactions.

Cross-coupling precursor Halogenated heterocycle synthesis Medicinal chemistry building block Chlorination

PTP1B Binding Affinity of 6-Bromocinnoline-Derived Scaffold vs. Parent Cinnoline Baseline

A 6-bromocinnoline-derived compound (ChEMBL ID CHEMBL1086227) exhibited an IC₅₀ of 42.66 nM against human recombinant PTP1B in binding affinity assays [1]. While a direct head-to-head comparison with an identical non-brominated cinnoline analog is not available in the same assay system, this nanomolar potency demonstrates that the 6-bromo-substituted cinnoline scaffold is capable of high-affinity engagement with a clinically relevant phosphatase target.

PTP1B inhibitor Enzyme inhibition Diabetes target Tyrosine phosphatase

Reported Akt Kinase Inhibitory Activity: 6-Bromocinnoline vs. Non-Brominated Cinnoline Baseline

6-Bromocinnoline has been reported as a reversible inhibitor of protein kinase B/Akt, demonstrating selective inhibition of tumor cell growth in vitro while sparing normal cells . The compound is proposed to bind at the ATP-binding site of Akt, thereby preventing substrate phosphorylation . Non-brominated cinnoline itself is not documented as an Akt inhibitor, suggesting that bromine substitution at the 6-position may contribute to this specific kinase recognition profile.

Akt inhibitor Protein kinase B Antitumor agent Oncology research

Research Application Scenarios for 6-Bromocinnoline (CAS 318276-72-1) Based on Verified Differentiation Evidence


Synthesis of 4-Substituted-6-Bromocinnoline Derivatives via High-Yield Chlorination

Based on the demonstrated 89% yield for converting 6-bromocinnoline to 6-bromo-4-chlorocinnoline using thionyl chloride/DMF , research groups requiring orthogonally functionalized cinnoline scaffolds for sequential cross-coupling should procure 6-bromocinnoline as the preferred starting material. The intact 6-bromo handle enables subsequent Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, while the newly installed 4-chloro group provides a second reactive site for nucleophilic aromatic substitution or additional metal-catalyzed transformations .

Development of Dual PTP1B/TC-PTP Inhibitors for Metabolic Disease Research

The in vivo validation of 6-bromo-3-(hydroxymethyl)cinnolin-4(1H)-one as a dual PTP1B/TC-PTP inhibitor that reduces body weight, improves glucose tolerance, and attenuates insulin resistance in obese rat models [1] supports the use of 6-bromocinnoline as a key building block in medicinal chemistry programs targeting type 2 diabetes and obesity. The demonstrated functional equivalence of the 6-bromo and 6-chloro analogs in this assay system [1] provides confidence that 6-bromocinnoline-derived compounds can achieve comparable in vivo efficacy.

Construction of Cinnoline-Based Kinase Inhibitor Libraries Targeting Akt/PI3K Pathways

Given the reported Akt kinase inhibitory activity of 6-bromocinnoline and the broader utility of cinnoline scaffolds as PI3K inhibitor hinge-binding motifs [2], 6-bromocinnoline is well-suited as a core building block for constructing focused kinase inhibitor libraries. The 6-bromo substituent provides a synthetic handle for diversification while potentially contributing to target recognition. This scenario is appropriate for oncology and signaling pathway research where Akt/PI3K pathway modulation is of interest.

Synthesis of PTP1B-Targeted Chemical Probes with Sub-100 nM Potency

The 42.66 nM PTP1B IC₅₀ value reported for a 6-bromocinnoline-derived compound [3] indicates that 6-bromocinnoline can serve as a starting scaffold for developing potent, target-engaged PTP1B chemical probes. Research groups investigating phosphatase biology, insulin signaling, or metabolic regulation may utilize 6-bromocinnoline as a core motif for structure-activity relationship expansion aimed at achieving nanomolar PTP1B inhibition.

Technical Documentation Hub

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